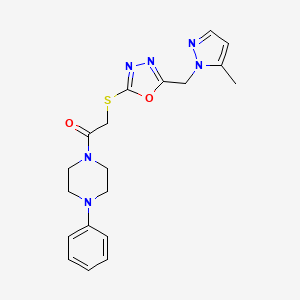![molecular formula C17H16N2O6S B2837952 5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034567-64-9](/img/structure/B2837952.png)
5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of the reaction conditions, reagents, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes its reactivity with various reagents, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s chemical properties like its acidity or basicity, its reactivity with common reagents, and its stability towards heat, light, and air would also be studied .Scientific Research Applications
Rhodium(iii)-catalyzed Chemodivergent Annulations
Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides through C-H activation highlight the role of 5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide in facilitating complex chemical transformations. These processes underscore its utility in synthetic chemistry, enabling the development of diverse and complex molecular architectures (Xu et al., 2018).
Antimicrobial Activity of Sulfonamides
A study on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold, including compounds structurally related to 5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide, reveals significant antimicrobial activity. These findings indicate potential applications in developing new antimicrobial agents targeting resistant bacterial strains (Krátký et al., 2012).
Prodrug Against Colitis
The conjugation of amisulpride, an anti-psychotic agent, with 5-aminosalicylic acid via an azo bond to generate a compound with expectations to act as a colon-specific mutual prodrug against colitis demonstrates innovative therapeutic applications. This strategy highlights the compound's potential in addressing gastrointestinal diseases through targeted drug delivery (Kim et al., 2019).
Zinc Phthalocyanine for Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy applications showcase the compound's relevance in cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield make it a promising candidate for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Antimicrobial and Anticancer Activities
The synthesis and antimicrobial screening of derivatives incorporating a thiazole ring and evaluating novel 1,4‐naphthoquinone derivatives for their anticancer activities demonstrate the versatility of 5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide in pharmaceutical research. These studies open avenues for developing new therapeutic agents with potent antimicrobial and anticancer properties (Desai et al., 2013; Ravichandiran et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound 5-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide is currently unknown
Mode of Action
It contains a sulfamoyl functional group , which is known to interact with various biological targets. The sulfamoyl group is relatively unreactive, suggesting that it may form stable interactions with its targets .
Biochemical Pathways
For instance, some sulfonamides can inhibit carbonic anhydrase, affecting fluid secretion and certain convulsive disorders
Safety and Hazards
properties
IUPAC Name |
5-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-23-16-5-3-13(8-14(16)17(18)20)26(21,22)19-9-12-2-4-15(25-12)11-6-7-24-10-11/h2-8,10,19H,9H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQVTYZGTBYTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2837870.png)
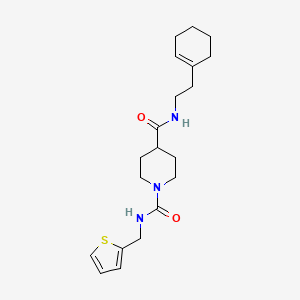


![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2837874.png)
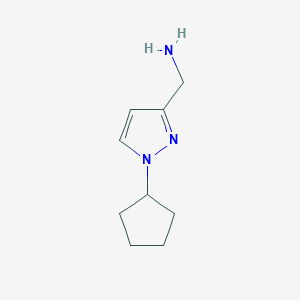
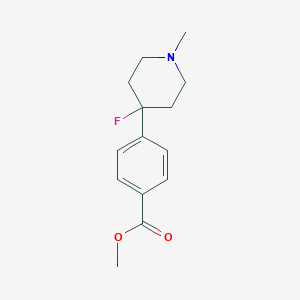
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)

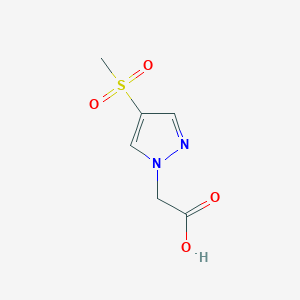
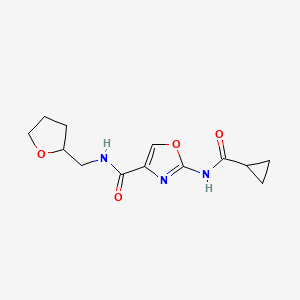
![8-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2837889.png)

